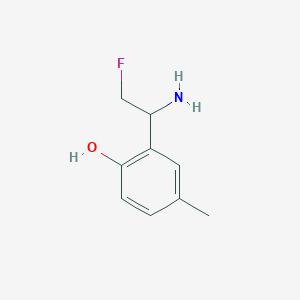
2-(1-Amino-2-fluoroethyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-fluoroethyl)-4-methylphenol is an organic compound with the molecular formula C9H12FNO It features a phenol group substituted with a methyl group at the 4-position and an amino-fluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoroethylamine with 4-methylphenol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-fluoroethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-fluoroethyl)-4-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The phenol group can also undergo redox reactions, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-fluoroethyl)-4-chlorophenol
- 2-(1-Amino-2-fluoroethyl)-4-bromoaniline
- 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
Uniqueness
2-(1-Amino-2-fluoroethyl)-4-methylphenol is unique due to the presence of both an amino-fluoroethyl group and a methyl-substituted phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(1-Amino-2-fluoroethyl)-4-methylphenol is a compound of interest due to its potential therapeutic applications and unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group, a fluorinated ethyl chain, and a methyl-substituted phenolic ring. This unique combination of functional groups suggests a diverse range of interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group may facilitate hydrogen bonding, while the fluorinated ethyl group can enhance lipophilicity, potentially improving membrane permeability. The phenolic structure contributes to antioxidant properties and may modulate signaling pathways involved in inflammation and cell proliferation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The phenolic component is known for its ability to scavenge free radicals, which can mitigate oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating strong antioxidant capabilities. This was measured using assays that quantify reactive oxygen species (ROS) levels.
- Inflammation Modulation : In vitro experiments showed that the compound effectively reduced the expression of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential utility in treating conditions like arthritis and other inflammatory disorders.
- Cancer Research : A series of experiments conducted on various cancer cell lines (e.g., H-460, HT-29) revealed that this compound could induce G1 phase arrest and apoptosis. The IC50 values for these effects were comparable to established chemotherapeutics, indicating promising anticancer activity.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-4-methylphenol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-9(12)7(4-6)8(11)5-10/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
FCSMJQHYFWKVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















